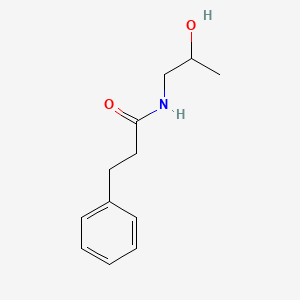

N-(2-hydroxypropyl)-3-phenylpropanamide

Description

N-(2-Hydroxypropyl)-3-phenylpropanamide is a propanamide derivative characterized by a phenyl group at the third carbon of the propanamide backbone and a 2-hydroxypropyl substituent on the nitrogen atom. For instance, the N-(2-hydroxypropyl) group is a key component in polymer-drug conjugates like PK1 (N-(2-hydroxypropyl)methacrylamide copolymer doxorubicin), which demonstrates enhanced tumor accumulation and reduced systemic toxicity compared to free doxorubicin .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.273 |

IUPAC Name |

N-(2-hydroxypropyl)-3-phenylpropanamide |

InChI |

InChI=1S/C12H17NO2/c1-10(14)9-13-12(15)8-7-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) |

InChI Key |

XPSAFTBRMXBEGH-UHFFFAOYSA-N |

SMILES |

CC(CNC(=O)CCC1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The physicochemical properties of 3-phenylpropanamide derivatives are highly dependent on their substituents:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| N-(2-Hydroxypropyl)-3-phenylpropanamide | 2-Hydroxypropyl, phenyl | 207.27 | Hydrophilic hydroxy group enhances solubility |

| N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide | Nitrobenzothiazole, phenyl | 353.37 | Bulky aromatic group increases lipophilicity |

| N-(3-Hydroxyphenyl)-3-phenoxypropanamide | 3-Hydroxyphenyl, phenoxy | 257.28 | Phenoxy group introduces π-π stacking potential |

| N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride | Fluorobenzo[d]thiazole, dimethylaminopropyl | 448.95 (free base) | Charged tertiary amine improves membrane permeability |

| 2-[(3-Fluorophenyl)amino]-N-phenylpropanamide | 3-Fluorophenylamino, phenyl | 258.29 | Fluorine atom enhances metabolic stability |

Key Observations :

- The 2-hydroxypropyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzothiazole derivatives) .

- Benzothiazole-containing analogs (e.g., ) exhibit increased molecular weight and lipophilicity, which may enhance binding to hydrophobic enzyme pockets .

- Charged substituents (e.g., dimethylamino in ) facilitate interactions with biological membranes or receptor sites .

Research Findings and Clinical Relevance

- Tumor Targeting : The N-(2-hydroxypropyl) group in PK1 enables prolonged circulation and selective tumor accumulation, achieving a tumor-to-blood concentration ratio of 5 within 72 hours .

- Antimicrobial Potential: Benzothiazole analogs () show structural similarity to known antimicrobial agents, though specific activity data are pending .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.